molecular formula C12H13N3O2 B1343819 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid CAS No. 443107-13-9

5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1343819
CAS RN: 443107-13-9
M. Wt: 231.25 g/mol
InChI Key: BUIOXPURLQOTLB-UHFFFAOYSA-N
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Description

The compound "5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in pharmaceutical chemistry. Pyrazole derivatives are characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2 of the ring. The presence of an amino group at the 5-position and a carboxylic acid group at the 4-position suggests potential for bioactivity and the possibility of further chemical modifications.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various routes. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is reported to be accomplished in good yield through a novel and efficient route involving a selective Sandmeyer reaction on the corresponding diaminopyrazole . This method provides a versatile approach to synthesizing a range of pyrazole derivatives. Although the specific synthesis of "this compound" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular and crystal structures of pyrazole derivatives have been extensively studied using X-ray diffraction methods. For example, the crystal and molecular structure of a related compound, 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, was determined, revealing intramolecular hydrogen bonding and a packing structure stabilized by intermolecular hydrogen bonds . Similarly, the structure of 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one was examined, showing intermolecular hydrogen bonding between NH2 and C=O groups . These studies provide insights into the structural characteristics that could be expected for "this compound".

Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions, allowing for the synthesis of new compounds with potential biological activities. For instance, 4-benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid was synthesized and further reacted with different reagents to yield new pyrazole derivatives . These reactions typically involve the functional groups present on the pyrazole ring, such as amino and carboxylic acid groups, which can participate in condensation, substitution, and cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure and intermolecular interactions. For example, the presence of hydrogen bond donors and acceptors in the molecule can influence its solubility and crystallization behavior. The spectroscopic properties, such as FT-IR and NMR, provide information on the functional groups present and their chemical environment . Additionally, the nonlinear optical properties of pyrazole derivatives can be attributed to the small energy gap between the frontier molecular orbitals, as reported for a bis(4-methoxyphenyl) pyrazole derivative . These properties are crucial for understanding the behavior of the compound in various environments and for predicting its reactivity.

Scientific Research Applications

Antibacterial Properties

Research into pyrazole derivatives has demonstrated significant antibacterial activities. Specifically, compounds synthesized from 5-amino-3-methyl-1-phenyl-1H-pyrazole, when reacted with various aromatic aldehydes and pyruvic acid, have shown to be effective antibacterial agents (Maqbool et al., 2014).

Dye Production

Pyrazole-based compounds, including those derived from 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, have been utilized to produce heterocyclic dyes. These dyes' absorption maxima are influenced by the substituents on the aromatic rings and the type of heterocyclic rings used, leading to shifts in the dye coloration (Tao et al., 2019).

Structural and Theoretical Investigations

Studies on the structural and spectral characteristics of pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provide insights into their molecular geometry, electronic transitions, and potential applications in various fields of chemistry (Viveka et al., 2016).

Carbonic Anhydrase Inhibition

Pyrazole carboxylic acid amides, synthesized from derivatives similar to 5-amino-1,3,4-thiadiazole-2-sulfonamide, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies have shown that such compounds can significantly inhibit the activity of these enzymes, which has implications for medical research and pharmaceutical applications (Bülbül et al., 2008).

Molecular Structure Analysis

Research into the molecular structure of compounds like 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid has revealed interesting aspects such as intramolecular hydrogen bonding and the formation of two-dimensional sheets through intermolecular hydrogen bonds. These structural features are critical for understanding the chemical behavior and potential applications of these compounds (Zia-ur-Rehman et al., 2008).

Future Directions

The future directions for research on “5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid” could include further investigation into its synthesis, properties, and potential biological activities. Pyrazole derivatives are of interest in medicinal chemistry due to their wide range of biological activities , and “this compound” could be a valuable compound for further study.

properties

IUPAC Name

5-amino-1-(2-phenylethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-11-10(12(16)17)8-14-15(11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,13H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIOXPURLQOTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(C=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621519
Record name 5-Amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

443107-13-9
Record name 5-Amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of conc. H2SO4 (15 mL) and water (15 mL) was treated with 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carbonitrile (5.0 g, 23.6 mmol), heated at 60° C. for 1 h, poured into water, extracted with EtOAc, dried (MgSO4), concentrated in vacuo, and recrystallised (EtOAc/MeOH) to give the title compound (2.53 g, 47%) as a cream solid.
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15 mL
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5 g
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Yield
47%

Synthesis routes and methods II

Procedure details

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